molecular formula C8H8F3NO3S B13512356 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide

2-Methoxy-6-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13512356
M. Wt: 255.22 g/mol
InChI Key: MOEOOIJBKOJWMY-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8F3NO3S. It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is known for its stability and solubility in various organic solvents, making it a valuable reagent in chemical synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide typically involves the sulfonation of 2-methoxy-6-(trifluoromethyl)benzene. The reaction is carried out using chlorosulfonic acid or sulfur trioxide as sulfonating agents under controlled temperature conditions. The resulting sulfonic acid derivative is then converted to the sulfonamide by reaction with ammonia or an amine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like halogens or nucleophiles are used under conditions such as elevated temperatures or the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Coupling: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzenesulfonamide
  • 2-Methoxybenzenesulfonamide
  • 6-(Trifluoromethyl)benzenesulfonamide

Uniqueness

2-Methoxy-6-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. This makes it a versatile reagent in various chemical reactions and applications .

Properties

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H8F3NO3S/c1-15-6-4-2-3-5(8(9,10)11)7(6)16(12,13)14/h2-4H,1H3,(H2,12,13,14)

InChI Key

MOEOOIJBKOJWMY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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